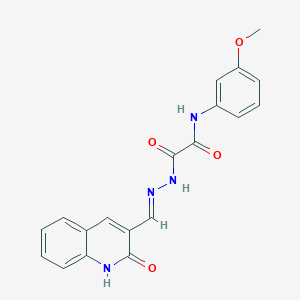

N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide

Description

The target compound, identified as CID 9642521 (molecular formula: C₁₅H₁₄N₄O₃), features a hybrid structure combining a 3-methoxyphenylacetamide core with a hydrazinyl linker and a 2-oxo-1,2-dihydroquinolin-3-ylmethylene moiety . Key structural attributes include:

- Hydrazine bridge: Facilitates conjugation between aromatic systems, enabling π-π stacking or hydrogen bonding.

- Quinolin-2-one motif: A heterocyclic scaffold associated with diverse biological activities, including anticonvulsant and analgesic effects .

Properties

Molecular Formula |

C19H16N4O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide |

InChI |

InChI=1S/C19H16N4O4/c1-27-15-7-4-6-14(10-15)21-18(25)19(26)23-20-11-13-9-12-5-2-3-8-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+ |

InChI Key |

BUPPTBACJCCYPE-RGVLZGJSSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 2-oxo-1

Biological Activity

N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxyphenyl acetic acid derivatives with hydrazine and quinoline-based moieties. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae . The structure-activity relationship (SAR) suggests that modifications in the hydrazine and quinoline portions can enhance efficacy.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro .

Anti-inflammatory Activity

In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Molecular docking studies have revealed potential binding interactions with these enzymes, suggesting a mechanism for its anti-inflammatory effects .

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators .

- Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy .

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. The findings revealed:

| Compound | MIC (mg/mL) | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1 | 0.004 | High | Moderate |

| 2 | 0.01 | Moderate | High |

| 3 | 0.03 | Low | High |

These results underscore the potential for optimizing this compound's structure to enhance its pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Core Structural Features and Substituents

Key Observations :

Key Observations :

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.